N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group at the N4 position and a nitro group at the 5 position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-fluoroaniline with 5-nitropyrimidine-4,6-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, suitable solvents (e.g., ethanol, methanol)
Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol)
Major Products Formed
Reduction: Formation of N4-(3-fluorophenyl)-5-aminopyrimidine-4,6-diamine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Coupling: Formation of biaryl derivatives
Scientific Research Applications
N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N2,N4-bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
- N4-(3-fluorophenyl)-N2-[3-(4-morpholinyl)propyl]-5-nitropyrimidine-2,4,6-triamine
- N4-(3-fluorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the nitro group contributes to its reactivity in various chemical transformations .
Biological Activity
N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique molecular structure, characterized by a pyrimidine ring substituted with a fluorophenyl group and a nitro group, suggests significant interactions with various biological targets.
- Molecular Formula : C11H10F N5O2
- Molecular Weight : 253.23 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions using specific catalysts and solvents under controlled conditions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The following table summarizes the synthetic routes and key reagents used:
Step | Reagents | Conditions |
---|---|---|
Step 1 | Potassium permanganate | Controlled temperature |
Step 2 | Sodium borohydride | Inert atmosphere |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against drug-resistant strains of bacteria and fungi. Studies have demonstrated its efficacy in inhibiting the growth of pathogens, which could be attributed to its ability to interact with specific enzymes or disrupt cellular processes.
Case Study : In a study evaluating various nitropyrimidine derivatives, this compound showed promising results against Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL. This suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
The compound's mechanism of action in cancer cells is an area of ongoing research. Preliminary findings suggest that it may inhibit DNA replication or protein synthesis by binding to critical molecular targets within cancerous cells.
Mechanism of Action : The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. This interaction may lead to apoptosis in cancer cells, making it a candidate for further investigation in oncology.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table outlines notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine | Substituted pyrimidine with chlorine and fluorophenyl groups | Enhanced biological activity due to unique substitution pattern |
2-(3,5-Dimethylpiperidin-1-yl)-N4-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine | Contains a piperidine moiety along with fluorophenyl | Potential for increased solubility and bioavailability |
2-(2-Fluorophenyl)-5-nitropyrimidin-4-amine | Similar nitropyrimidine structure but lacks diamino substitution | Focused on different biological targets |
Research Findings and Future Directions
The promising biological activities of this compound warrant further investigation. Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which the compound exerts its effects.
- Structure-Activity Relationship (SAR) Analysis : Investigating modifications to enhance potency and selectivity against specific pathogens or cancer cell lines.
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5O2/c11-6-2-1-3-7(4-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDCIXKPLJBJQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.